molecular formula C3H11Cl2N3O B3249618 (2-Aminoethyl)urea dihydrochloride CAS No. 1955493-43-2

(2-Aminoethyl)urea dihydrochloride

Cat. No.: B3249618
CAS No.: 1955493-43-2
M. Wt: 176.04
InChI Key: ITGJUOJBHZJIIT-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Advanced Chemical Building Blocks

In the realm of organic synthesis, the strategic use of specialized building blocks is paramount for the construction of complex molecular architectures. (2-Aminoethyl)urea dihydrochloride (B599025) fits this role adeptly. Its structure contains multiple reactive sites, including a primary amino group, a secondary amino group within the urea (B33335) moiety, and the urea carbonyl group itself. This multifunctionality allows it to participate in a diverse array of chemical transformations, making it a valuable precursor for the synthesis of more elaborate molecules.

Chemists leverage such building blocks to introduce specific functionalities into a target molecule. For instance, the ethylamine (B1201723) backbone can be extended, or the urea group can be incorporated into larger heterocyclic systems. The presence of both amine and urea functionalities within a single, relatively small molecule provides a unique combination of hydrogen bond donors and acceptors, which can be crucial in designing molecules with specific binding properties. Its application has been noted in the preparation of biphenyl (B1667301) pyrazines which are investigated as PD-1/PD-L1 inhibitors in cancer research. chemicalbook.com

Foundational Structural Elements and Inherent Chemical Reactivity

The chemical behavior of (2-Aminoethyl)urea dihydrochloride is a direct consequence of its structural components. The primary amino group (-NH2) is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The urea functional group (-NH-CO-NH-) possesses its own distinct reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, while the nitrogen atoms can also exhibit nucleophilic character, albeit modulated by the adjacent carbonyl group.

The dihydrochloride salt form influences this reactivity. The protonation of the amino groups reduces their nucleophilicity until they are deprotonated by the addition of a base. This allows for a degree of control over which part of the molecule reacts, a concept known as chemoselectivity. By carefully controlling the reaction conditions, such as pH, chemists can direct reactions to a specific site on the molecule.

Urea hydrochloride salts, in a broader context, are known to be effective in various chemical processes, including catalysis and as cleaning agents for solubilizing water-insoluble metal salts. google.com While this pertains to the general class of urea hydrochlorides, it underscores the chemical utility of such compounds.

Table 1: Chemical and Physical Properties of (2-Aminoethyl)urea and its Dihydrochloride Salt

Property(2-Aminoethyl)ureaThis compound
Molecular Formula C₃H₉N₃O nih.govC₃H₁₂Cl₂N₄O biosynth.com
Molecular Weight 103.12 g/mol nih.gov191.06 g/mol biosynth.com
IUPAC Name 2-aminoethylurea nih.gov1-amino-3-(2-aminoethyl)urea dihydrochloride biosynth.comuni.lu
CAS Number 2035-78-1 nih.gov1311318-28-1 biosynth.com
Canonical SMILES C(CNC(=O)N)N nih.govC(CNC(=O)NN)N.Cl.Cl biosynth.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoethylurea;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.2ClH/c4-1-2-6-3(5)7;;/h1-2,4H2,(H3,5,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGJUOJBHZJIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-43-2
Record name (2-aminoethyl)urea dihydrochloride
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Synthetic Methodologies and Route Design for 2 Aminoethyl Urea Dihydrochloride

Established Synthetic Pathways and Precursor Chemistry

Traditional synthetic routes for urea (B33335) derivatives, including (2-Aminoethyl)urea, are well-documented and rely on fundamental organic reactions. These pathways involve the careful selection of precursors that contain the necessary amine and carbonyl functionalities, or their synthetic equivalents, to construct the final molecule.

Condensation reactions are central to the synthesis of urea and its derivatives. A primary method involves the reaction of an amine with a suitable carbonyl-containing compound. The Biginelli reaction, for instance, is a classic multi-component condensation that utilizes urea, an aldehyde, and a β-ketoester to produce dihydropyrimidones, showcasing urea's reactivity in acid-catalyzed condensations. organic-chemistry.org

More directly, the synthesis of ureas can be achieved by heating an amine with urea, which results in the evolution of ammonia and the formation of a new urea derivative. google.com This process is exemplified by the reaction of triethanolamine with urea at temperatures between 135-140°C. google.com Another approach involves the reaction of 2-aminoheterocyclic compounds, such as 2-aminothiazole, with isocyanates or isothiocyanates to yield urea or thiourea (B124793) derivatives, respectively. researchgate.net These reactions highlight the nucleophilic character of the amino group attacking an electrophilic carbonyl or equivalent center.

Reaction TypeReactantsKey ConditionsProduct Type
Direct Condensation Amine + UreaHigh Temperature (e.g., 120-160°C)Substituted Urea
Biginelli Reaction Aldehyde + β-Ketoester + UreaAcid CatalystDihydropyrimidone
Isocyanate Addition 2-Aminoheterocycle + IsocyanateRoom Temperature or HeatingHeterocyclic Urea

The formation of the urea bond is a critical step that can be accomplished through several strategies, often categorized by the electrophilic partner used to react with the amine.

Isocyanates: The reaction of an amine with an isocyanate is a highly efficient and common method for creating unsymmetrical ureas. nih.govcommonorganicchemistry.com This reaction is typically fast and proceeds at room temperature without the need for a catalyst. commonorganicchemistry.com For example, 2-aminobenzothiazole reacts with aryl isocyanates at room temperature to form N-(1,3-benzothiazol-2-yl)-N'-aryl ureas. mdpi.com

Phosgene and Equivalents: Historically, phosgene (COCl₂) was a primary reagent for urea synthesis. nih.gov Due to its extreme toxicity, safer solid substitutes like triphosgene (B27547) or non-phosgene reagents like N,N'-Carbonyldiimidazole (CDI) are now widely used. nih.govcommonorganicchemistry.com CDI reacts with an amine to form an activated carbamoyl intermediate, which then reacts with a second amine to yield the urea. nih.govcommonorganicchemistry.com

Carbamates: Reactive carbamates, such as 4-nitrophenyl-N-benzylcarbamate, can be used to functionalize amines. bioorganic-chemistry.com The amine displaces the phenoxy group to form a protected urea, which can then be deprotected (e.g., by hydrogenolysis) to yield the final monosubstituted urea. bioorganic-chemistry.com This two-step method is versatile and can be applied to complex molecules in various solvents, including aqueous media. bioorganic-chemistry.com

Direct Amination with Urea (Transamidation): Urea itself can serve as a reagent for ureido functionalization of amines in aqueous media at temperatures below 100°C. researchgate.netnih.gov This method is considered a green alternative to isocyanate-based routes. The reaction likely proceeds through the in-situ formation of isocyanic acid (HNCO) from the decomposition of urea, which then reacts with the amine. nih.gov The reaction rate is dependent on temperature and the urea-to-amine ratio. researchgate.net

ReagentDescriptionAdvantagesDisadvantages
Isocyanate R-N=C=OHigh efficiency, mild conditionsReagent sensitivity, potential toxicity
Phosgene/Triphosgene COCl₂ / (Cl₃CO)₂COHigh reactivityExtreme toxicity
CDI C₇H₆N₄OSafer alternative to phosgene, solidOrder of addition can be critical
Reactive Carbamates e.g., 4-nitrophenyl carbamateVersatile, tolerates various functional groupsTwo-step process, requires deprotection
Urea CO(NH₂)₂Inexpensive, non-toxic, biocompatibleRequires heating, slower reaction rates

The aminoethyl portion of the target molecule is typically derived from a precursor containing a functional group that can be reduced to an amine.

Reductive Amination: This is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org An aldehyde or ketone reacts with ammonia or a primary amine to form an imine or iminium ion intermediate, which is then reduced to the amine. youtube.com Common reducing agents include sodium cyanoborohydride or sodium borohydride under acidic conditions. youtube.com To synthesize an aminoethyl moiety, one could start with a protected aminoacetaldehyde, for example.

Reduction of Nitriles: The reduction of a nitrile group (-CN) is a direct route to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reduction of Nitro Groups: A common strategy in multistep synthesis involves the introduction of a nitro group, which is then reduced to an amine in a later step. mdpi.comnih.gov For instance, a 6-nitro-substituted benzothiazole can be reacted to form a urea derivative, followed by the reduction of the nitro group to an amine using standard conditions like SnCl₂/HCl or catalytic hydrogenation. mdpi.comnih.gov This provides a pathway to an amino-functionalized aromatic urea.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry seeks to improve upon established methods by employing advanced catalyst systems and optimizing reaction conditions to enhance efficiency, selectivity, and sustainability.

Catalysts play a crucial role in modern organic synthesis by enabling reactions under milder conditions and with greater control.

Palladium Catalysis: Palladium catalysts are used in various C-N bond-forming reactions. For example, Pd-catalyzed procedures have been developed for the reductive alkylation of ureas using aldehydes and molecular hydrogen. nih.gov Pd/C has also been used for the carbonylation of azides with amines to synthesize unsymmetrical ureas. nih.gov

Ruthenium Catalysis: Ruthenium pincer complexes have been shown to catalyze the direct synthesis of ureas from methanol and amines, producing hydrogen as the only byproduct in a highly atom-economical process. organic-chemistry.org

Lanthanide and Other Metal Catalysis: For Biginelli-type reactions, catalysts like Ytterbium(III) triflate (Yb(OTf)₃) and Indium(III) chloride have been used to increase yields and shorten reaction times, often under solvent-free conditions. organic-chemistry.org Lanthanum triflate has also been used to catalyze the reaction of carbamates with amines to generate ureas. organic-chemistry.org

Catalysts for Reductive Amination: For the synthesis of amines, various catalysts are employed. Cp*Ir complexes catalyze the direct reductive amination of ketones to primary amines. organic-chemistry.org Nickel nanoparticles have also been used for the reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org

Catalyst SystemReaction TypeAdvantages
Palladium (e.g., Pd/C) Reductive Alkylation, CarbonylationHigh yields, catalyst can be recycled
Ruthenium Pincer Complexes Dehydrogenative Coupling (Methanol + Amine)Highly atom-economical, no additives needed
Ytterbium(III) Triflate (Yb(OTf)₃) Biginelli ReactionIncreased yields, shorter reaction times, reusable
Iridium Complexes (e.g., Cp*Ir) Reductive AminationDirect conversion of ketones to primary amines
Nickel Nanoparticles Reductive AminationTransfer hydrogenation, mild conditions

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions and environmental impact.

Temperature and Stoichiometry: In the direct synthesis of ureas from amines and urea, both temperature and the reactant ratio are crucial parameters. Higher temperatures and an excess of urea can drive the reaction toward completion. researchgate.net For example, near-full conversion of amines to ureido compounds can be achieved within 24 hours at 80°C with a 6-fold excess of urea. researchgate.netnih.gov

Solvent-Free and Microwave-Assisted Reactions: To create more environmentally friendly processes, solvent-free reaction conditions are often explored. organic-chemistry.org Microwave-assisted synthesis has emerged as a powerful tool to dramatically shorten reaction times and improve yields in reactions like the Biginelli condensation. organic-chemistry.org

Order of Addition: In syntheses using reagents like CDI or triphosgene, the order in which reactants are added is important to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com Typically, the reagent is first reacted with one amine before the second amine is introduced. commonorganicchemistry.com

Purification and Isolation Techniques for High-Purity Compounds

Achieving a high degree of purity for (2-Aminoethyl)urea dihydrochloride (B599025) is paramount for its intended applications. The primary method for the purification of the crude product is recrystallization. The selection of an appropriate solvent or solvent system is a critical step in this process. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. This differential solubility allows for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

For polar compounds like (2-Aminoethyl)urea dihydrochloride, polar solvents are generally considered for recrystallization. Common choices include alcohols such as methanol or ethanol, or aqueous mixtures thereof. The process involves dissolving the crude solid in a minimal amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The filtrate is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. Rapid cooling should be avoided as it may lead to the precipitation of impurities along with the product. Once crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove residual solvent.

The purity of the final product can be assessed using various analytical techniques. Melting point determination is a fundamental method, where a sharp and narrow melting point range indicates high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the chemical structure and identify any residual impurities. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are highly effective for quantifying the purity of the final compound.

Below is a table summarizing the key steps in a typical purification process for this compound:

StepTechniquePurposeKey Parameters
1RecrystallizationPrimary purification of the crude product.Selection of an appropriate solvent system (e.g., ethanol/water), controlled cooling rate.
2FiltrationIsolation of the purified crystals.Use of appropriate filter medium, washing with cold solvent.
3DryingRemoval of residual solvent.Vacuum drying at a suitable temperature.
4Purity AnalysisConfirmation of the purity of the final product.Melting point, NMR, IR, HPLC.

Reaction Mechanisms and Chemical Transformations of 2 Aminoethyl Urea Dihydrochloride

Nucleophilic Reactivity of Amino and Urea (B33335) Functional Groups

(2-Aminoethyl)urea dihydrochloride (B599025) possesses two key functional groups that dictate its reactivity: a primary amino group and a urea moiety. Both groups contain nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. However, the reactivity of these groups can differ based on the reaction conditions and the nature of the electrophile.

The primary amino group is generally considered a stronger nucleophile than the urea nitrogens. This enhanced nucleophilicity is due to the higher electron density on the nitrogen atom. Consequently, in reactions with electrophiles such as alkyl halides or acyl chlorides, the amino group is the preferred site of attack. This type of reaction, known as alkylation or acylation, leads to the formation of N-substituted derivatives of (2-Aminoethyl)urea. For instance, Friedel-Crafts alkylation and acylation are classic examples of reactions where an alkyl or acyl group is introduced onto an aromatic ring, and similar principles apply to the nucleophilic attack by the amino group on an electrophilic carbon. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com

The urea functional group, while less nucleophilic than the primary amine, can also participate in nucleophilic reactions. The nitrogen atoms of the urea are less basic due to the electron-withdrawing effect of the adjacent carbonyl group. Despite this, they can react with strong electrophiles or under conditions that promote their reactivity. For example, urea can act as a nucleophile in reactions with carbonyl compounds. nih.gov The nucleophilicity of urea can be enhanced by deprotonation with a strong base to form a urea anion, which is a more potent nucleophile. semanticscholar.org

The differential reactivity of the amino and urea groups allows for selective functionalization of the (2-Aminoethyl)urea molecule. By carefully choosing the reaction conditions and the electrophile, it is possible to target either the amino or the urea group, leading to a diverse range of derivatives.

Table 1: Comparison of Nucleophilic Reactivity
Functional GroupRelative NucleophilicityTypical ReactionsInfluencing Factors
Primary Amino Group (-NH2)HigherAlkylation, AcylationSolvent, Temperature, Steric Hindrance
Urea Group (-NH-CO-NH2)LowerReaction with strong electrophiles, Condensation reactionspH, Catalyst, Presence of a strong base

Role in Polymerization and Oligomerization Mechanisms

(2-Aminoethyl)urea and its derivatives are valuable monomers in the synthesis of various polymers and oligomers. The presence of multiple reactive sites—the primary amine and the two nitrogen atoms of the urea group—allows for the formation of complex polymeric structures.

One significant application is in the synthesis of polyureas. Polyureas are typically formed by the reaction of a diisocyanate with a diamine. While (2-Aminoethyl)urea itself is not a diisocyanate, it can be incorporated into polyurea chains through its reactive amino group. For instance, it can be used as a chain extender or cross-linker in polyurethane and polyurea systems. Furthermore, related compounds like tris(2-aminoethyl)amine can react with urea to form hyperbranched polymers. mdpi.comnih.gov These polymers can be used in applications such as adhesives. mdpi.com

The amino and urea groups can also participate in condensation polymerization reactions with other monomers containing complementary functional groups, such as carboxylic acids or esters. These reactions lead to the formation of polyamides or other condensation polymers. The urea functionality can impart specific properties to the resulting polymer, such as increased hydrogen bonding, which can enhance mechanical strength and thermal stability.

Moreover, derivatives of (2-Aminoethyl)urea have been explored as functional monomers in polymerization. For example, methacrylamide derivatives of (2-Aminoethyl)urea can undergo photopolymerization. tandfonline.com The presence of the urea group has been found to significantly increase the rate of polymerization in these systems. tandfonline.com These monomers can be used to create functional polymers for various applications, including adhesives. tandfonline.com

Table 2: Polymerization Reactions Involving (2-Aminoethyl)urea and its Analogs
Polymer TypeReaction MechanismRole of (2-Aminoethyl)urea MoietyResulting Polymer Properties
Hyperbranched PolymersReaction of polyamines with ureaMonomer unitGood shear strength and water resistance in adhesives mdpi.com
Functional (Meth)acrylamide PolymersPhotopolymerizationFunctional monomerIncreased rate of polymerization tandfonline.com
PolyureasReaction with diisocyanatesChain extender or cross-linkerEnhanced hydrogen bonding, improved mechanical properties

Formation of Derivative Compounds and Complex Heterocyclic Structures

The versatile reactivity of (2-Aminoethyl)urea makes it a valuable precursor for the synthesis of a wide array of derivative compounds, including complex heterocyclic structures. The amino and urea functionalities can participate in various cyclization and condensation reactions to form rings of different sizes and functionalities.

A prominent application of urea and its derivatives is in the synthesis of pyrimidine-based heterocycles. bu.edu.egorganic-chemistry.orggrowingscience.com Pyrimidines are six-membered aromatic rings containing two nitrogen atoms and are fundamental components of nucleic acids. The synthesis of pyrimidines often involves the condensation of a compound containing a urea or amidine fragment with a 1,3-dicarbonyl compound or its equivalent. bu.edu.eg (2-Aminoethyl)urea can serve as the N-C-N building block in these reactions, leading to the formation of substituted pyrimidines. The reaction of (2-Aminoethyl)urea with appropriate dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives with an aminoethyl side chain.

Furthermore, the reaction of ureas can lead to the formation of other heterocyclic systems. For example, intramolecular cyclization of N-(2-chloroethyl) ureas can form cyclic urea derivatives. researchgate.net Additionally, ureas are used in the synthesis of triazines, which are six-membered heterocyclic rings containing three nitrogen atoms. nih.govnih.gov The reaction of (2-Aminoethyl)urea with suitable reagents could potentially lead to triazine derivatives.

The synthesis of these heterocyclic compounds is of significant interest due to their wide range of biological activities and applications in medicinal chemistry. researchgate.net The ability to introduce the (2-aminoethyl)urea moiety into these scaffolds allows for the creation of novel compounds with potentially unique properties.

Table 3: Examples of Heterocyclic Systems Derived from Urea Analogs
Heterocyclic SystemGeneral Synthetic StrategyPotential Role of (2-Aminoethyl)urea
PyrimidinesCondensation with 1,3-dicarbonyl compounds bu.edu.egorganic-chemistry.orgSource of the N-C-N fragment
Imidazolidin-2-onesIntramolecular cyclization of N-substituted ureas rsc.orgPrecursor for the heterocyclic ring
TriazinesReaction with specific reagents to form the triazine ring nih.govnih.govComponent in the formation of the triazine ring

Mechanistic Investigations of Urea Cleavage and Formation in Model Systems

The mechanisms of urea cleavage and formation are fundamental in both biological and synthetic chemistry. In biological systems, the urea cycle is the primary pathway for the excretion of excess nitrogen. uomustansiriyah.edu.iqwikipedia.org This cycle involves a series of enzymatic reactions that convert ammonia into urea. uomustansiriyah.edu.iqwikipedia.org While (2-Aminoethyl)urea is not a direct intermediate in the biological urea cycle, studies on its reactivity and decomposition can provide insights into the fundamental chemistry of the urea functional group.

The formation of urea and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of an amine with an isocyanate. commonorganicchemistry.com Other methods include the use of phosgene or its equivalents, or the Curtius rearrangement of carboxylic acids. commonorganicchemistry.comnih.gov Computational studies have been employed to investigate the mechanism of urea synthesis from ammonia and carbon dioxide, revealing the key intermediates and transition states involved in the process. nih.gov

The cleavage or hydrolysis of the urea group in (2-Aminoethyl)urea can occur under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures. The mechanism of urea decomposition has been studied in the context of deposit formation in diesel engine selective catalytic reduction (SCR) systems. mdpi.com These studies show that urea thermally decomposes to form biuret, cyanuric acid, and other products. mdpi.com Mechanistic studies on the reactions of urea with related compounds, such as 1,2-diaminoethane, have shown that the reaction can proceed through an isocyanate intermediate. rsc.org Understanding these cleavage and formation mechanisms is crucial for controlling the stability and reactivity of (2-Aminoethyl)urea in various applications.

Table 4: Mechanistic Aspects of Urea Chemistry
ProcessKey Mechanistic FeaturesRelevance to (2-Aminoethyl)urea
Urea Formation (Synthetic)Nucleophilic attack of an amine on an isocyanate or carbonyl equivalent commonorganicchemistry.comnih.govProvides synthetic routes to (2-Aminoethyl)urea and its derivatives.
Urea Cleavage (Hydrolysis)Nucleophilic attack of water or hydroxide on the carbonyl carbon.Determines the stability of the compound under aqueous or basic conditions.
Urea Decomposition (Thermal)Formation of isocyanic acid, biuret, and cyanuric acid mdpi.comImportant for understanding its behavior at high temperatures.
Urea Cycle (Biological)Enzymatic conversion of ammonia to urea via ornithine and citrulline intermediates uomustansiriyah.edu.iqwikipedia.orgProvides a biological context for urea chemistry, though not directly involving (2-Aminoethyl)urea.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (2-Aminoethyl)urea dihydrochloride (B599025). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic molecules. For (2-Aminoethyl)urea dihydrochloride, these methods confirm the presence and connectivity of the ethyl and urea (B33335) moieties.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The protonation of the two amino groups in the dihydrochloride salt results in a downfield shift of adjacent protons compared to the free base. The methylene (B1212753) (-CH₂-) protons of the ethyl group are expected to appear as distinct signals, likely triplets, due to coupling with each other. The protons on the nitrogen atoms (N-H) would appear as broad signals, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) of the urea group is particularly characteristic, appearing significantly downfield. The two methylene carbons of the ethyl group will have distinct chemical shifts due to their different attachments (one to a primary amine and the other to the urea nitrogen).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shifts (δ) in ppm. These are estimated values and may vary based on solvent and experimental conditions.

AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-NMethylene adjacent to primary amine~3.0 - 3.4~38 - 42
-CH₂-NHMethylene adjacent to urea~3.3 - 3.7~40 - 44
C=OUrea carbonyl-~158 - 162

Two-Dimensional (2D) NMR Techniques for Connectivity and Dynamics

To further confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂- connectivity in the ethyl group. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the proton signals to their corresponding carbon atoms in the skeleton. This is especially useful in distinguishing the two non-equivalent methylene groups.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the different nitrogen environments within this compound. The molecule contains three distinct nitrogen atoms: the primary amine nitrogen (-NH₂) and the two different nitrogens of the urea moiety (-NH- and -NH₂). Each of these would have a unique chemical shift in the ¹⁵N NMR spectrum, providing further confirmation of the molecular structure. The protonation in the dihydrochloride form would significantly influence these chemical shifts compared to the free base.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the key vibrational modes include the N-H stretching of the primary amine and urea groups, the C=O stretching of the urea carbonyl, and C-N stretching vibrations. The hydrochloride salt form will notably broaden and shift the N-H stretching bands to lower wavenumbers due to the formation of ammonium (B1175870) (-NH₃⁺) and protonated urea groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Frequencies are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)
N-H Stretch-NH₃⁺, -NH-, -NH₂3200 - 2800 (broad)
C=O StretchUrea Carbonyl~1680 - 1640
N-H Bend-NH₃⁺, -NH₂~1620 - 1550
C-N StretchAmine, Urea~1470 - 1400

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the analysis would be performed on the free base, (2-Aminoethyl)urea, which has a molecular weight of approximately 103.12 g/mol . nih.gov

The mass spectrum would show a molecular ion peak [M+H]⁺ at an m/z of approximately 104. The fragmentation pattern provides structural information. Expected fragmentation pathways for (2-Aminoethyl)urea would include cleavage of the ethyl chain, leading to characteristic fragment ions. For instance, the loss of the aminoethyl group or parts of it would result in specific fragment peaks that help to piece together the molecular structure. A related compound, (2-hydroxyethyl)urea, shows characteristic fragmentation that can be compared. nist.gov

Chromatographic Techniques for Purity Assessment and Component Separation (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Due to the high polarity of (2-Aminoethyl)urea, standard reversed-phase HPLC can be challenging. mtc-usa.com Therefore, specialized techniques are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative for retaining and separating highly polar compounds. chromforum.org Another approach is to use reversed-phase chromatography with an ion-pairing agent in the mobile phase to improve the retention of the polar analyte on the non-polar stationary phase.

For highly sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the accurate quantification of the compound even in complex matrices. researchgate.net

Crystallography and Solid State Structure Analysis

Single Crystal X-ray Diffraction Studies of (2-Aminoethyl)urea Dihydrochloride (B599025) and its Derivatives

For urea (B33335) itself, SCXRD studies have revealed a tetragonal crystal system with the space group P-42_1m. The molecule is planar, a feature that facilitates efficient crystal packing. The carbon-oxygen bond length is approximately 1.27 Å, and the carbon-nitrogen bond lengths are around 1.34 Å. These studies provide a crucial reference for interpreting the more complex structures of urea derivatives.

In derivatives of urea, the substitution on the nitrogen atoms significantly influences the crystal packing and molecular conformation. For instance, in cocrystals of urea with other organic molecules, the fundamental hydrogen bonding capabilities of the urea moiety are often preserved, leading to predictable supramolecular synthons. It is anticipated that in (2-Aminoethyl)urea dihydrochloride, the protonation of the amino groups would lead to a highly charged species, with the chloride ions playing a critical role in charge balance and mediating intermolecular interactions.

Powder X-ray Diffraction Applications for Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials, providing information on phase purity, crystal system, and unit cell parameters. While a specific, indexed powder pattern for this compound is not prominently reported, the application of PXRD to urea and its cocrystals demonstrates its utility in solid-state analysis.

PXRD patterns of pure urea exhibit characteristic peaks corresponding to its tetragonal structure. In the analysis of urea-containing cocrystals, PXRD is instrumental in identifying the formation of a new crystalline phase, distinct from the individual components. Shifts in peak positions and the appearance of new reflections are indicative of the formation of a cocrystal lattice with a unique unit cell. For a polycrystalline sample of this compound, PXRD would be the primary method to assess its crystallinity and obtain initial structural information. The resulting diffractogram would serve as a unique fingerprint for this specific salt.

Table 1: Representative Powder X-ray Diffraction Peaks for Urea

2θ (degrees)d-spacing (Å)Relative Intensity (%)
22.14.02100
24.53.6340
29.33.0535
31.82.8115
35.52.5325

Note: This table represents typical data for pure urea and is provided for illustrative purposes. The actual PXRD pattern for this compound would be different.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The urea moiety itself is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). The presence of the protonated primary and secondary amino groups in the (2-aminoethyl) substituent, along with the chloride counter-ions, introduces additional strong hydrogen bond donors and acceptors.

In crystalline urea, molecules are linked by N-H···O hydrogen bonds, forming tapes and layers. It is highly probable that in the dihydrochloride salt, the hydrogen bonding network would be significantly more complex. The ammonium (B1175870) groups (-NH3+) and the secondary ammonium group (-NH2+-) would act as strong hydrogen bond donors, interacting with the chloride ions and the carbonyl oxygen of the urea group. The chloride ions are expected to be key nodes in the hydrogen-bonding network, accepting multiple hydrogen bonds from the surrounding cations.

These interactions can be categorized as follows:

N-H···Cl⁻: Strong charge-assisted hydrogen bonds between the protonated amino groups and the chloride ions.

N-H···O=C: Hydrogen bonds between the urea N-H groups and the carbonyl oxygen of neighboring molecules.

N⁺-H···O=C: Charge-assisted hydrogen bonds from the protonated amino groups to the urea carbonyl oxygen.

Crystal Packing Analysis and Supramolecular Architecture

The crystal packing of this compound will be a direct consequence of the intricate hydrogen bonding network. The molecules are expected to arrange themselves in a manner that maximizes the favorable electrostatic interactions and satisfies the directional preferences of the hydrogen bonds.

The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is useful in predicting the crystal structure. In this case, the charge-assisted hydrogen bonds between the ammonium groups and chloride ions are likely to form recurring motifs that guide the assembly of the crystal lattice. The resulting structure would likely consist of layers or channels of the organic cations held together by the chloride ions and further interconnected by hydrogen bonds involving the urea functionality.

Coordination Chemistry and Metal Complexation Studies of 2 Aminoethyl Urea

The coordination chemistry of ligands containing both urea (B33335) and amine functionalities is a field of significant interest, owing to the diverse structural and reactive properties these ligands impart to metal complexes. (2-Aminoethyl)urea, with its ethylenediamine (B42938) backbone and terminal urea group, is a potentially versatile ligand capable of engaging metal centers in various ways. This section explores the coordination behavior of (2-Aminoethyl)urea and its analogs, focusing on their roles in forming transition metal complexes, the resulting structural features, and their potential applications in catalysis.

Role As a Chemical Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The urea (B33335) moiety within (2-Aminoethyl)urea is a key participant in cyclization reactions to form various nitrogen-containing heterocycles. This is particularly evident in the synthesis of pyrimidines and their derivatives, which are of significant interest due to their presence in natural products like nucleic acids. bu.edu.egniscpr.res.in

The most common approach for constructing a pyrimidine (B1678525) ring involves the condensation of a compound containing an N-C-N fragment, such as urea or its derivatives, with a three-carbon unit that is bifunctional. bu.edu.eg For instance, substituted ureas can react with 2-formyl-3-(dimethylamino)propenenitrile to form an intermediate which is then cyclized under alkaline conditions to yield 5-formyl-4-amino-2-oxo-pyrimidine derivatives. niscpr.res.in This general strategy highlights the potential of (2-Aminoethyl)urea to act as the N-C-N component, leading to pyrimidines functionalized with an aminoethyl side chain.

Beyond pyrimidines, urea and its derivatives are used to synthesize other heterocyclic systems. Research has shown that reacting N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with urea can produce imidazole-2-one derivatives. researchgate.net Similarly, the synthesis of 1,3,5-triazine-based compounds often involves urea derivatives as key precursors. nih.gov The presence of the primary amine in (2-Aminoethyl)urea offers a reactive site for further modifications either before or after the formation of the heterocyclic core, expanding its synthetic utility.

Table 1: Examples of Heterocyclic Systems Synthesized from Urea Precursors

Heterocyclic System General Precursors Synthetic Method Reference
Pyrimidines Urea/Substituted Urea, 1,3-Bifunctional Carbonyl Compound Condensation/Cyclization bu.edu.egniscpr.res.in
Imidazole-2-ones Urea, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Cyclization researchgate.net
1,3,5-Triazines Substituted Urea, Cyanuric Chloride Nucleophilic Substitution nih.gov

Application in Polymer Chemistry and Functional Material Development

The dual functionality of (2-Aminoethyl)urea makes it a valuable monomer for creating functional materials and polymers. The urea group can form strong hydrogen bonds, which is a key interaction in supramolecular chemistry and materials technology. nih.gov This hydrogen-bonding capability is exploited in the design of novel materials.

A notable application is the functionalization of nanoparticles. For example, a urea-benzoic acid ligand has been used to modify silica-coated magnetic nanoparticles. nih.gov The process involves reacting an isocyanate with an amine to form the urea linkage, which is then anchored to the nanoparticle surface. nih.gov This creates a heterogeneous catalyst where the urea moiety contributes to its catalytic activity through hydrogen bonding. nih.gov (2-Aminoethyl)urea is a prime candidate for such applications, offering a direct route to introduce a primary amine-terminated side chain onto a material's surface.

Furthermore, (2-Aminoethyl)urea can be incorporated into macrocyclic structures. On-resin synthesis methods have been developed for creating urea-bridged macrocycles by reacting diamines with reagents like triphosgene (B27547) (BTC). researchgate.netclockss.org This approach allows for the construction of complex cyclic architectures on a solid support, where the urea group forms a key part of the macrocyclic backbone. researchgate.netclockss.org

Synthesis of Substituted Urea and Thiourea (B124793) Derivatives

(2-Aminoethyl)urea dihydrochloride (B599025) is an ideal starting material for the synthesis of a variety of substituted urea and thiourea derivatives. The terminal primary amine is a reactive nucleophile that can readily react with isocyanates and isothiocyanates to form more complex ureas and thioureas, respectively. nih.govresearchgate.net

This reaction is a cornerstone for creating libraries of compounds with potential biological activities. researchgate.net For instance, 2-aminoheterocyclic compounds are commonly reacted with a range of isocyanates to produce N,N'-disubstituted ureas. researchgate.netppublishing.org Applying this to (2-Aminoethyl)urea, reaction with an aryl isocyanate (Ar-N=C=O) would yield an N-(2-ureidoethyl)-N'-arylurea derivative. A similar reaction with an aryl isothiocyanate (Ar-N=C=S) would produce the corresponding thiourea.

The synthesis can be performed under various conditions, including in solvents like dimethylformamide (DMFA) or even in greener media like water. ppublishing.orgorganic-chemistry.org These methods are efficient and allow for the generation of both symmetrical and unsymmetrical ureas and thioureas. organic-chemistry.orgnih.gov The resulting derivatives, which incorporate the original (2-aminoethyl)urea scaffold, are explored for a multitude of applications in medicinal and materials chemistry. researchgate.netnih.gov

Table 2: General Reactions for Synthesizing Urea and Thiourea Derivatives

Starting Materials Reagent Product Type Reference
Primary Amine (e.g., (2-Aminoethyl)urea) Isocyanate (R-NCO) N,N'-Disubstituted Urea researchgate.netnih.gov
Primary Amine (e.g., (2-Aminoethyl)urea) Isothiocyanate (R-NCS) N,N'-Disubstituted Thiourea nih.govorganic-chemistry.org
Primary Amine Carbon Disulfide (CS2) Symmetrical Dithiocarbamate/Thiourea nih.govorganic-chemistry.org

Design of Novel Functionalized Organic Molecules Incorporating the (2-Aminoethyl)urea Moiety

The (2-Aminoethyl)urea moiety is intentionally incorporated into larger molecules to impart specific functions, a strategy widely used in drug discovery and materials science. The urea group is a privileged structure in medicinal chemistry because it can act as a rigid hydrogen bond donor-acceptor unit, facilitating strong interactions with biological targets like enzymes and receptors. nih.govmdpi.com

In the design of new anticancer agents, for example, urea functionalities are added to natural products or heterocyclic scaffolds to enhance their activity. mdpi.comnih.gov A series of pyrimidine derivatives featuring aryl urea moieties were synthesized and showed potent cytotoxic activity against cancer cell lines. nih.gov Similarly, novel amide and urea derivatives of thiazol-2-ethylamines have been developed as potential therapeutic agents. nih.gov The design principle involves connecting the (2-aminoethyl)urea block to another pharmacologically active fragment to create a hybrid molecule with improved properties.

This design approach extends to functional materials. Urea-containing ligands are synthesized to create specialized catalysts, such as the previously mentioned magnetic nanoparticles, where the urea group plays a crucial role in the catalytic mechanism. nih.gov The design involves the strategic placement of the (2-aminoethyl)urea unit to ensure its functional groups are available for interaction, whether for binding to a biological target or for facilitating a chemical reaction.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2-Aminoethyl)urea dihydrochloride with high purity?

The synthesis typically involves multi-step reactions starting with urea and 2-aminoethanol derivatives. Key parameters include:

  • Temperature control : Maintain 0–5°C during the initial coupling of the aminoethyl group to urea to prevent side reactions .
  • pH adjustments : Use hydrochloric acid (HCl) to protonate the amine group, enhancing reactivity and stabilizing intermediates in aqueous solutions .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity, confirmed by NMR and HPLC .

Q. How does the hydrochloride form influence the compound’s solubility and stability?

The dihydrochloride salt increases aqueous solubility by forming ionic interactions with water molecules, critical for in vitro assays (e.g., cell culture studies). Stability is enhanced at pH 4–6, as protonation reduces degradation via oxidation or hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : 1H NMR^1 \text{H NMR} (D2_2O, δ 3.2 ppm for –CH2_2NH2_2, δ 5.1 ppm for urea NH) and FT-IR (1650 cm1^{-1} for urea C=O stretch) .
  • Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variability in experimental conditions:

  • Dose-dependent effects : Conduct dose-response curves (e.g., 0.1–100 µM) to identify non-linear responses, particularly in neuropharmacological assays .
  • Buffer compatibility : Test activity in phosphate-buffered saline (PBS) vs. Tris-HCl, as chloride ions may interfere with receptor binding .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates, ensuring p < 0.05 thresholds .

Q. What strategies are effective for studying the compound’s mechanism of action in neurotransmitter systems?

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to silence candidate receptors (e.g., TAAR1 or NMDA subunits) and observe changes in cellular responses .
  • Binding assays : Radioligand competition experiments (e.g., 3H^3 \text{H}-labeled antagonists) quantify affinity (Ki_i) and selectivity .
  • Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes, revealing potential prodrug activation or detoxification pathways .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce methyl groups to the urea moiety to enhance blood-brain barrier penetration (logP target: 0.5–1.5) .
  • Half-life extension : Pegylation of the aminoethyl group improves plasma stability in rodent models, reducing clearance rates .
  • Toxicity screening : Preclinical safety assessments (ICH S6 guidelines) include Ames tests for mutagenicity and hERG channel inhibition assays .

Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Quality control : Implement in-process monitoring (e.g., inline FT-IR) to track reaction progression and intermediate stability .
  • Standardized protocols : Adhere to ICH Q8(R2) guidelines for design space exploration, ensuring robustness across scales (e.g., 10 mg to 1 kg batches) .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like TAAR1, guiding functional group modifications .
  • QSAR modeling : Use MOE or RDKit to correlate electronic parameters (e.g., Hammett constants) with observed bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.